A Comprehensive Technical Guide to 6-Aminoisoquinolin-1(2H)-one: Properties, Characterization, and Handling for the Research Professional
A Comprehensive Technical Guide to 6-Aminoisoquinolin-1(2H)-one: Properties, Characterization, and Handling for the Research Professional
Introduction: The Significance of 6-Aminoisoquinolin-1(2H)-one in Modern Drug Discovery
6-Aminoisoquinolin-1(2H)-one is a heterocyclic compound of significant interest in the landscape of pharmaceutical research and development. Its isoquinolinone core is a privileged scaffold found in numerous biologically active molecules. The presence of an amino group at the 6-position and a lactam functionality imparts a unique electronic and structural profile, rendering it a versatile building block for the synthesis of novel therapeutic agents.[1] This guide provides a detailed overview of the physical and chemical properties of 6-Aminoisoquinolin-1(2H)-one, offering a critical resource for researchers engaged in medicinal chemistry, chemical synthesis, and drug discovery programs targeting indications such as neurological disorders and oncology.[1]
Molecular Structure and Identification
A clear understanding of the molecular architecture is fundamental to interpreting its physical properties and reactivity.
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Figure 1: Chemical structure of 6-Aminoisoquinolin-1(2H)-one.
Table 1: Compound Identification
| Identifier | Value | Source |
| CAS Number | 216099-46-6 | , [1][2] |
| Molecular Formula | C₉H₈N₂O | , [1][2] |
| Molecular Weight | 160.18 g/mol | [1] |
| IUPAC Name | 6-amino-2H-isoquinolin-1-one | [2] |
| Synonyms | 6-amino-1,2-dihydroisoquinolin-1-one, 6-Amino-1(2H)-isoquinolinone, 6-Aminoisoquinolin-1-ol | , [1][2] |
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. While experimental data for some properties of 6-Aminoisoquinolin-1(2H)-one are not widely published, a combination of data from suppliers, computed values, and properties of analogous compounds provides a comprehensive profile.
Table 2: Physical and Chemical Properties
| Property | Value/Description | Source/Comment |
| Appearance | Light or pale yellow solid. | [1] |
| Melting Point | Data not available. For the related analog, 6-aminoisoquinoline (lacking the carbonyl), the melting point is 211-212 °C. The presence of the lactam and potential for hydrogen bonding may influence this value. | |
| Boiling Point | Data not available. Likely to decompose at high temperatures. | |
| Solubility | Expected to be soluble in polar organic solvents such as DMSO and DMF. Sparingly soluble in water, though solubility may be enhanced in acidic or basic aqueous solutions due to the presence of the amino and lactam groups. The parent compound, isoquinoline, is soluble in ethanol, ether, and chloroform but has low water solubility.[3] | Based on chemical structure and analog data.[3] |
| pKa | Data not available. The parent compound, isoquinoline, is a weak base with a pKa of 5.14.[4] The electron-donating amino group would be expected to increase basicity, while the electron-withdrawing lactam carbonyl would decrease it. The net effect would require experimental determination. | Based on analog data.[4] |
| Purity | Typically supplied at ≥ 97% (HPLC). | [1] |
Table 3: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3-AA | 0.7 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 0 | [2] |
| Exact Mass | 160.063662883 Da | [2] |
| Topological Polar Surface Area | 55.1 Ų | [2] |
| Complexity | 225 | [2] |
Spectroscopic Characterization
Spectroscopic data is essential for the verification of the identity and purity of 6-Aminoisoquinolin-1(2H)-one. Below are the expected spectral characteristics based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinyl protons of the pyridinone ring, the amine protons, and the lactam N-H proton. The aromatic protons will likely appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The vinyl protons at positions 3 and 4 would be expected to appear as doublets, with their chemical shifts influenced by the neighboring carbonyl and the aromatic ring. The amine (NH₂) protons would likely present as a broad singlet, and the lactam (NH) proton would also be a singlet, with both being exchangeable with D₂O. For the related compound 6-aminoisoquinoline, the amine protons appear as a broad singlet at 5.54 ppm, with aromatic protons observed between 6.58 and 8.98 ppm in CDCl₃.[5]
-
¹³C NMR: The carbon NMR spectrum should display nine distinct signals. The carbonyl carbon of the lactam would be the most downfield signal, typically appearing in the range of δ 160-170 ppm. The aromatic and vinyl carbons would resonate in the δ 100-150 ppm region.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the key functional groups:
-
N-H Stretching: Two distinct bands are expected for the primary amine (NH₂) in the region of 3300-3500 cm⁻¹. A broader band for the lactam N-H stretch is also anticipated in a similar region.
-
C=O Stretching: A strong absorption band corresponding to the lactam carbonyl group should be present, typically in the range of 1650-1680 cm⁻¹.
-
C=C and C-N Stretching: Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. C-N stretching bands are expected in the 1250-1350 cm⁻¹ range.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 160. Subsequent fragmentation patterns would likely involve the loss of CO (m/z = 132) and other characteristic fragments of the isoquinoline ring system. High-resolution mass spectrometry (HRMS) should confirm the elemental composition, C₉H₈N₂O. For instance, a synthesis of 6-Aminoisoquinolin-1-ol reported an LCMS m/z of 161.1 [M+H]⁺.[6]
Synthesis and Purification
A reliable synthetic route is crucial for obtaining high-purity material for research purposes. A published method for the synthesis of 6-Aminoisoquinolin-1(2H)-one involves a multi-step process.
Figure 2: Synthetic workflow for 6-Aminoisoquinolin-1(2H)-one.
Experimental Protocol: Synthesis of 6-Aminoisoquinolin-1(2H)-one
This protocol is adapted from a published patent literature.[6]
-
Reaction Setup (Stage 1): To a solution of 6-bromoisoquinolin-1(2H)-one (2.232 mmol) in toluene (4 mL), add diphenylmethanimine (2.68 mmol), BINAP (1.562 mmol), and sodium t-butoxide (6.69 mmol).
-
Degassing and Catalyst Addition: Degas the resulting slurry with nitrogen for 10 minutes. Subsequently, add tris(dibenzylideneacetone)dipalladium(0) (0.111 mmol).
-
Heating: Heat the reaction mixture to 105 °C for 72 hours.
-
Hydrolysis (Stage 2): Cool the reaction mixture to room temperature. Add hydroxylamine hydrochloride (4.02 mmol), sodium acetate (5.36 mmol), and methanol (20 mL).
-
Stirring: Stir the mixture at room temperature for 72 hours.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product by silica gel chromatography using a gradient of 0-10% methanol in dichloromethane as the eluent to yield 6-Aminoisoquinolin-1(2H)-one as a tan powder (90% yield).
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure the integrity of the compound and the safety of laboratory personnel.
Table 4: Safety and Handling
| Category | Recommendation | Source |
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [2] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood. | Standard laboratory practice. |
| Storage | Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 0-8 °C. | [1] |
| In case of Exposure | Skin: Wash with plenty of water. Eyes: Rinse cautiously with water for several minutes. Ingestion: Rinse mouth. Seek medical attention. Inhalation: Move to fresh air. | Standard first aid procedures. |
Conclusion
6-Aminoisoquinolin-1(2H)-one is a valuable heterocyclic compound with significant potential in medicinal chemistry. This guide has provided a comprehensive overview of its physical, chemical, and spectral properties, along with essential information on its synthesis and safe handling. While some experimental data remains to be published, the information compiled herein from supplier data, computed values, and analogous compounds offers a robust foundation for researchers utilizing this compound in their synthetic and drug discovery endeavors.
References
-
Solubility of Things. (n.d.). Isoquinoline. Retrieved from [Link]
-
Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]
- Mathison, I. W., & Tidwell, R. R. (1976). An improved synthesis of 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline: elucidation of the stereochemistry of some diastereoisomers of 6-amino-2-methyldecahydroisoquinoline. Journal of the Chemical Society, Perkin Transactions 1, (7), 757-762.
-
PubChem. (n.d.). 6-Amino-1,2-dihydroisoquinolin-1-one. Retrieved from [Link]
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- 2. 6-Amino-1,2-dihydroisoquinolin-1-one | C9H8N2O | CID 51342001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Isoquinoline - Wikipedia [en.wikipedia.org]
- 5. 6-AMINOISOQUINOLINE synthesis - chemicalbook [chemicalbook.com]
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